molecular formula C6H4ClFO2S B148395 4-Fluorobenzenesulfonyl chloride CAS No. 349-88-2

4-Fluorobenzenesulfonyl chloride

Cat. No.: B148395
CAS No.: 349-88-2
M. Wt: 194.61 g/mol
InChI Key: BFXHJFKKRGVUMU-UHFFFAOYSA-N
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Safety and Hazards

4-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-Fluorobenzenesulfonyl chloride acts as an activating agent. It interacts with various biomolecules, enabling their covalent attachment to solid supports . The nature of these interactions is largely influenced by the strong electron-withdrawing property of the fluoride atom in the this compound molecule .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role as an activating agent. It facilitates the covalent attachment of biological substances to solid supports, which can influence various biochemical processes . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzenesulfonyl chloride is typically synthesized from 4-fluorobenzenesulfonic acid through a chlorination reaction . The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluorobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXHJFKKRGVUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059846
Record name Benzenesulfonyl chloride, 4-fluoro-
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Molecular Weight

194.61 g/mol
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Physical Description

Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS]
Record name 4-Fluorobenzenesulfonyl chloride
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CAS No.

349-88-2
Record name 4-Fluorobenzenesulfonyl chloride
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Record name 4-Fluorobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-fluoro-
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Record name Benzenesulfonyl chloride, 4-fluoro-
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Record name 4-fluorobenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

The potassium salt of fluorobenzene-2,4-disulfonic acid can be obtained in accordance with the following working procedure: 93.3 ml (1 mol) of fluorobenzene were added dropwise to 200 ml of chlorosulfonic acid over one hour. When the evolution of hydrogen chloride had ceased, the reaction mixture was stirred at room temperature for 2 hours and then poured onto 300 g of ice. It was extracted with chloroform, and the organic phase was washed with 50 ml of water and saturated sodium hydrogen carbonate solution. Distillation of the organic phase in vacuo gave 175 g (90% of theory) of p-FC6H4SO2Cl (boiling point: 86 to 88° C. at 0.1 mbar; melting point: 35 to 38° C.).
Quantity
93.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-fluorobenzenesulfonyl chloride (fosyl chloride) useful in attaching biomolecules to solid supports?

A1: this compound is an excellent activating agent for attaching biomolecules like enzymes and antibodies to solid supports due to the strong electron-withdrawing nature of its fluorine atom []. This property enables it to react rapidly with hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups which facilitate the covalent attachment of biomolecules [].

Q2: Can you provide an example of how this compound has been used in materials science?

A2: Researchers have employed this compound as an orthogonal initiator in the synthesis of well-defined polystyrene-b-aromatic polyether block copolymers []. This involved using this compound to initiate atom transfer radical polymerization (ATRP) followed by chain-growth condensation polymerization (CGCP) to create the desired block copolymer structure [].

Q3: How does the presence of the sulfonylonio group in derivatives of this compound influence their reactivity?

A3: The sulfonylonio group, when introduced into derivatives of this compound, exerts a significant electrostatic effect that enhances their reactivity in SNAr reactions []. This activation allows these reactions to proceed efficiently under milder conditions [].

Q4: Has this compound been used in the development of any potentially therapeutic agents?

A4: Yes, research has explored the synthesis of benzenesulfonamide-1,2,3-triazole hybrids starting from this compound [, ]. One such hybrid (compound 7c) exhibited potent antiproliferative activity against ovarian cancer cells (OVCAR-8) in both in vitro and in vivo studies [, ]. These findings suggest that this compound could be a valuable building block in the development of novel antitumor agents.

Q5: Are there any known challenges or limitations associated with using this compound in materials synthesis?

A5: One challenge observed when using this compound-derived macroinitiators in block copolymer synthesis is the potential for transetherification reactions []. This side reaction can lead to the formation of undesired macrocycles, impacting the yield and purity of the targeted block copolymers [].

Q6: Beyond its use in attaching biomolecules and polymer synthesis, are there other applications of this compound?

A6: this compound has been employed in the synthesis of reactive, hydrophilic polymers containing nitrofluorobenzenesulfonyl groups []. These polymers demonstrated the ability to bind proteins, highlighting their potential in applications like enzyme immobilization and affinity chromatography [].

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